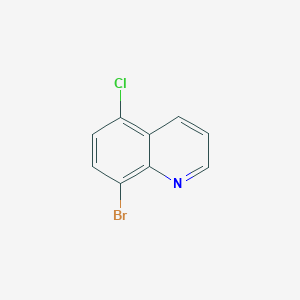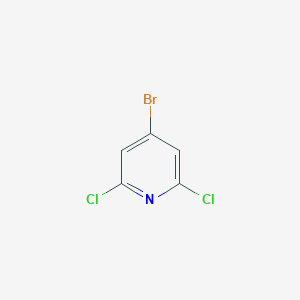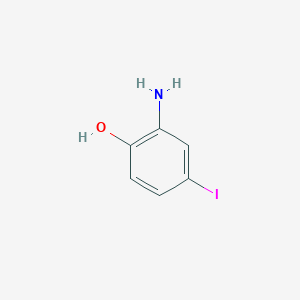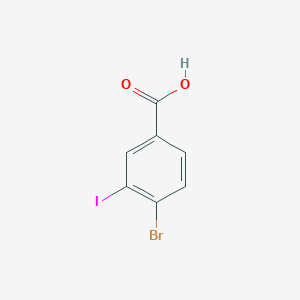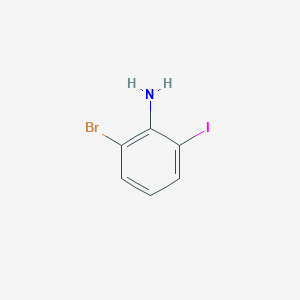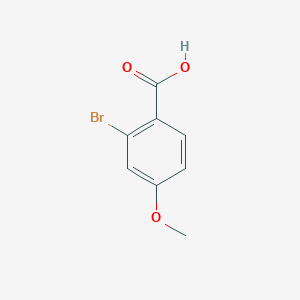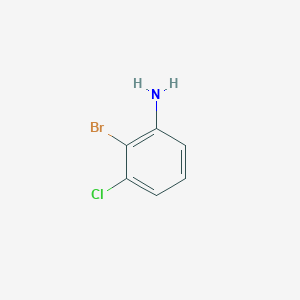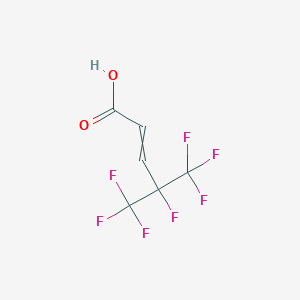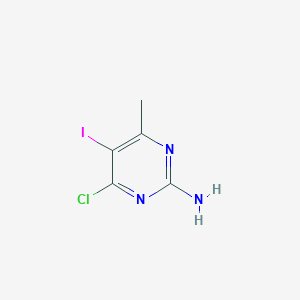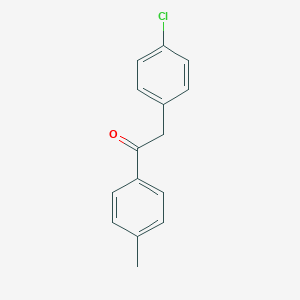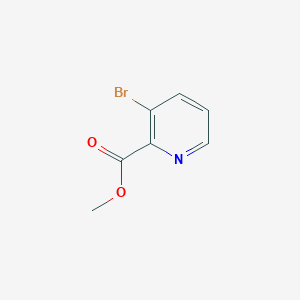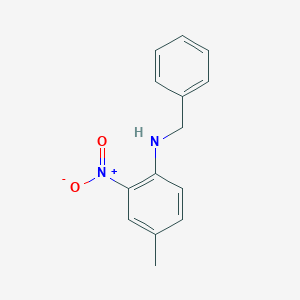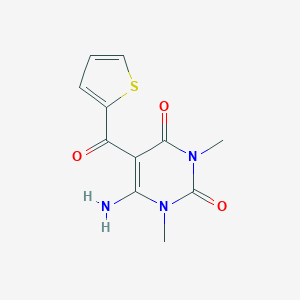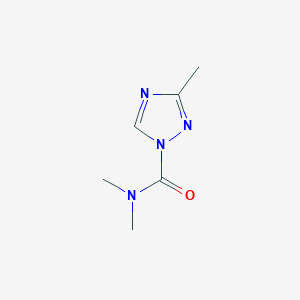
N,N,3-Trimethyl-1H-1,2,4-triazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3-Trimethyl-1H-1,2,4-triazole-1-carboxamide, commonly known as TTA, is a chemical compound that has gained significant attention in the field of scientific research. TTA is a heterocyclic compound that contains a triazole ring. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Wirkmechanismus
TTA exerts its effects through various mechanisms. In medicinal chemistry, TTA has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism. TTA has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating inflammation. In biochemistry, TTA inhibits the activity of SREBP, which plays a crucial role in regulating cholesterol and fatty acid synthesis.
Biochemische Und Physiologische Effekte
TTA has been shown to exhibit various biochemical and physiological effects. In medicinal chemistry, TTA has been shown to improve glucose and lipid metabolism, reduce inflammation, and inhibit cancer cell growth. In biochemistry, TTA inhibits the activity of SREBP, leading to a decrease in cholesterol and fatty acid synthesis. TTA has also been shown to improve insulin sensitivity and reduce oxidative stress. In material science, TTA has been shown to serve as a building block for the synthesis of novel polymers and materials.
Vorteile Und Einschränkungen Für Laborexperimente
TTA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. TTA is also stable under various conditions, making it suitable for use in various experiments. However, TTA has certain limitations, including its limited solubility in water and its potential toxicity at high concentrations. These limitations should be considered when designing experiments using TTA.
Zukünftige Richtungen
There are several future directions for research on TTA. In medicinal chemistry, further studies are needed to determine the potential of TTA as a therapeutic agent for various diseases, including diabetes, cancer, and inflammation. In biochemistry, further studies are needed to elucidate the molecular mechanisms underlying the inhibitory effects of TTA on SREBP. In material science, further studies are needed to explore the potential of TTA as a building block for the synthesis of novel polymers and materials. Overall, TTA has significant potential for various applications in scientific research, and further studies are needed to fully explore its potential.
Synthesemethoden
TTA can be synthesized through various methods, including the reaction of 3-amino-1,2,4-triazole with trimethyl orthoformate and acetic anhydride. Another method involves the reaction of 3-amino-1,2,4-triazole with trimethyl orthoformate and a carboxylic acid chloride. These methods have been optimized to obtain high yields of TTA with minimal impurities.
Wissenschaftliche Forschungsanwendungen
TTA has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, TTA has been shown to exhibit antidiabetic, anti-inflammatory, and anticancer properties. In biochemistry, TTA has been studied for its ability to inhibit a specific enzyme called sterol regulatory element-binding protein (SREBP). This enzyme plays a crucial role in regulating cholesterol and fatty acid synthesis. TTA has also been studied for its potential applications in material science, specifically as a building block for the synthesis of novel polymers and materials.
Eigenschaften
CAS-Nummer |
14803-79-3 |
|---|---|
Produktname |
N,N,3-Trimethyl-1H-1,2,4-triazole-1-carboxamide |
Molekularformel |
C6H10N4O |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
N,N,3-trimethyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C6H10N4O/c1-5-7-4-10(8-5)6(11)9(2)3/h4H,1-3H3 |
InChI-Schlüssel |
UXDKEHLTSDYDDJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=N1)C(=O)N(C)C |
Kanonische SMILES |
CC1=NN(C=N1)C(=O)N(C)C |
Synonyme |
1H-1,2,4-Triazole-1-carboxamide, N,N,3-trimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



